PF-4800567

描述

PF-4800567 是一种由辉瑞开发的化合物,它作为酪蛋白激酶 1 ε 的选择性抑制剂。 这种酶在昼夜节律的调节中起着至关重要的作用,并具有潜在的神经保护作用 .

准备方法

PF-4800567 的合成涉及多个步骤,从核心结构的制备开始,其中包括吡唑并[3,4-d]嘧啶骨架。合成路线通常包括以下步骤:

吡唑并[3,4-d]嘧啶核心的形成: 这是通过一系列环化反应实现的。

氯苯氧基的引入: 此步骤涉及核心结构与 3-氯苯酚在特定条件下的反应。

四氢吡喃基的连接: 这是通过亲核取代反应进行的.

This compound 的工业生产方法尚未得到广泛的记录,但该化合物通常在受控条件下的研究实验室中合成。

化学反应分析

PF-4800567 会经历各种化学反应,包括:

氧化: 这种反应可以在特定条件下发生,导致氧化衍生物的形成。

还原: this compound 可以被还原形成不同的还原产物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。形成的主要产物取决于所用试剂和具体的反应条件。

科学研究应用

Circadian Rhythm Research

PF-4800567 has been primarily utilized in studies investigating the regulation of circadian rhythms. CK1-ε plays a role in modulating the biological clock, although it is noted that CK1-δ may have a more significant impact on circadian regulation.

Key Findings:

- In animal models, this compound was shown to enhance the response to stimulant drugs such as methamphetamine and fentanyl, indicating its potential role in the negative regulation of sensitivity to these substances .

- Studies demonstrated that while this compound could influence circadian behavior, its effects were less pronounced compared to other inhibitors like PF-670462, particularly at lower concentrations .

Table 1: Effects of this compound on Circadian Rhythms

| Compound | IC50 (CK1-ε) | IC50 (CK1-δ) | Observed Effects on Circadian Period |

|---|---|---|---|

| This compound | 32 nM | 711 nM | Minor lengthening at high doses |

| PF-670462 | 7.7 nM | 14 nM | Significant period lengthening |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Its ability to modulate CK1-ε has implications for neurodegenerative diseases and conditions associated with circadian disruptions.

Case Study:

A study highlighted that treatment with this compound could mitigate symptoms associated with neurodegeneration in animal models, suggesting its potential for therapeutic use in conditions like Alzheimer's disease .

Cancer Therapy

This compound has been explored as a therapeutic target in cancer treatment, particularly concerning chronic lymphocytic leukemia (CLL).

Research Insights:

- In vitro experiments showed that this compound effectively inhibited CK1 activity, which is crucial for the proliferation of CLL cells. The compound demonstrated a 22-fold selectivity for CK1-ε over CK1-δ, making it a potent candidate for targeted therapies .

Table 2: Inhibition Potency of CK1 Inhibitors in CLL

| Compound | IC50 (CK1-ε) | IC50 (CK1-δ) | Effect on CLL Cell Proliferation |

|---|---|---|---|

| This compound | 32 nM | 711 nM | Significant inhibition observed |

| PF-670462 | 7.7 nM | 14 nM | Greater inhibition than this compound |

Implications for Stimulant Abuse

Further research has indicated that this compound may influence behaviors associated with stimulant abuse. Its modulation of CK1 pathways could provide insights into the neurobiological mechanisms underlying addiction.

Findings:

Studies have shown that administration of this compound increased locomotor activity in response to stimulants, suggesting a complex interaction between CK1 inhibition and drug sensitivity .

作用机制

PF-4800567 通过选择性抑制酪蛋白激酶 1 ε 发挥作用。这种抑制会影响参与昼夜节律调节的特定底物的磷酸化。 该化合物阻断酶的活性,导致蛋白质(如 PER3)的核定位发生改变以及 PER2 的降解 .

相似化合物的比较

PF-4800567 的独特性在于它对酪蛋白激酶 1 ε 的高度选择性,而不是对其他同工型(如酪蛋白激酶 1 δ)。类似的化合物包括:

PF-670462: 酪蛋白激酶 1 ε 和酪蛋白激酶 1 δ 的非选择性抑制剂。

PF-04455242: 另一种具有不同靶标特异性的选择性抑制剂。

PF-543: 一种具有类似抑制性质但不同分子靶标的化合物.

生物活性

PF-4800567 is a selective inhibitor of casein kinase 1 epsilon (CK1ε), developed by Pfizer. It exhibits significantly higher potency towards CK1ε compared to CK1δ, making it a valuable tool for studying the biological functions of these kinases, particularly in relation to circadian rhythms and potential neuroprotective effects.

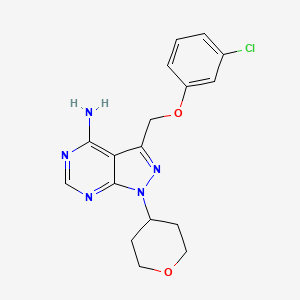

- Chemical Name : 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

- Molecular Formula : C₁₇H₁₈ClN₅O₂

- Molar Mass : 359.81 g/mol

- Purity : ≥99%

Biological Activity

This compound has demonstrated selective inhibition of CK1ε with an IC50 value of 32 nM, while its potency against CK1δ is much lower, with an IC50 of 711 nM, indicating a 22-fold selectivity for CK1ε over CK1δ . This selective inhibition allows researchers to explore the specific roles of CK1ε in various biological processes without significant interference from CK1δ activity.

This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of CK1ε. This competitive nature is crucial for its function in modulating kinase activity and subsequently influencing downstream signaling pathways.

Effects on Circadian Rhythms

Research indicates that while CK1δ plays a more prominent role in regulating circadian rhythms, this compound can still influence circadian clock dynamics. In various studies, the compound has been shown to minimally alter the circadian clock period when administered at certain concentrations. For instance, at a dose of 1 μM, this compound caused a modest increase in the period length in wild-type cells but had negligible effects on cells lacking CK1ε .

Study on Circadian Behavior

A pivotal study examined the effects of this compound on circadian behavior using mouse models. The findings revealed that high doses of PF-670462 (another related inhibitor) significantly lengthened circadian periods, whereas this compound exhibited only slight effects. This suggests that while this compound can influence circadian rhythms, its efficacy is closely tied to the engagement of CK1δ .

Neuroprotective Potential

In addition to its role in circadian regulation, this compound has been implicated in neuroprotection. Animal studies suggest that inhibition of CK1ε may enhance responses to drugs such as methamphetamine and fentanyl, indicating a potential therapeutic avenue for conditions associated with these substances .

Comparative Table of Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (CK1ε/CK1δ) |

|---|---|---|---|

| This compound | CK1ε | 32 | 22 |

| PF-670462 | CK1δ/CK1ε | 7.7/14 | - |

| D4476 | CK1δ | 200 | - |

属性

IUPAC Name |

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDBEHGJRZSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703849 | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188296-52-7 | |

| Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4800567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。